molecular formula C6H12ClNO2S B8188602 (3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride

(3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride

Cat. No.: B8188602
M. Wt: 197.68 g/mol
InChI Key: YXULPERBPAAXHZ-JEDNCBNOSA-N
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Description

(3R)-Thiomorpholine-3-carboxylic acid methyl ester hydrochloride is a heterocyclic compound featuring a thiomorpholine ring (a six-membered ring containing one sulfur and one nitrogen atom) with a carboxylic acid methyl ester substituent at the 3-position and a hydrochloride salt. This stereospecific (R)-configured compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its sulfur-containing scaffold may influence biological activity or pharmacokinetic properties. The hydrochloride salt enhances its stability and solubility for synthetic applications .

Properties

IUPAC Name

methyl (3R)-thiomorpholine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S.ClH/c1-9-6(8)5-4-10-3-2-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXULPERBPAAXHZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CSCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R)-Thiomorpholine-3-carboxylic acid methyl ester hydrochloride, a heterocyclic compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Characterized by its thiomorpholine structure, this compound exhibits significant potential as an enzyme inhibitor, particularly targeting proton pumps. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₁₂ClNO₂S
  • Molecular Weight : 197.68 g/mol
  • Appearance : White solid
  • Melting Point : 270-278°C

(3R)-Thiomorpholine-3-carboxylic acid methyl ester hydrochloride primarily functions as a proton pump inhibitor (PPI) . This mechanism is crucial for managing conditions associated with excessive gastric acid secretion, such as gastroesophageal reflux disease (GERD). The inhibition of proton pumps leads to decreased acidity in the stomach, alleviating symptoms related to acid reflux and ulcers.

Enzyme Inhibition

The compound's ability to inhibit proton pumps has been extensively studied. The inhibition mechanism involves binding to the active site of the enzyme, preventing the transport of protons across the gastric epithelium. This action results in reduced gastric acidity and has therapeutic implications for various gastrointestinal disorders .

Anticancer Activity

Research indicates that derivatives of thiomorpholine compounds exhibit antiproliferative effects against several cancer cell lines. For instance, studies have shown that certain analogs display significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210), suggesting potential applications in cancer therapy .

Antimicrobial Properties

Thiomorpholine derivatives have also demonstrated antimicrobial activity. Compounds structurally related to (3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride have been evaluated for their efficacy against multi-drug resistant strains of bacteria. Notably, some derivatives showed potent antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 1: Proton Pump Inhibition

A study investigated the effects of (3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride on gastric acid secretion in animal models. Results indicated a significant reduction in gastric acidity compared to control groups, supporting its role as an effective proton pump inhibitor.

Study 2: Anticancer Activity

In vitro studies assessed the antiproliferative effects of this compound on various cancer cell lines. The compound exhibited an IC₅₀ value of approximately 15 μM against HeLa cells, indicating moderate efficacy. Further modifications to the structure enhanced its potency, demonstrating the importance of chemical modifications in improving biological activity .

Comparative Analysis with Related Compounds

Compound NameStructure SimilarityBiological Activity
MorpholineSimilar ring structureSolvent and reagent in organic synthesis
ThiomorpholineParent compoundEnzyme inhibition
2-ThiazolidinoneThiazolidine ringAntimicrobial properties
4-ThiazolidinoneThiazolidine ringAntidiabetic properties

This table highlights how (3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride is distinct from its structural relatives due to its specific biological activities.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development:
(3R)-Thiomorpholine-3-carboxylic acid methyl ester hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its derivatives have been explored for their neurotrophic properties, which are essential for developing treatments for neurodegenerative diseases. For instance, compounds derived from this thiomorpholine derivative have shown promise in enhancing neuronal survival and promoting nerve regeneration .

Antimicrobial Activity:
Recent studies have indicated that derivatives of thiomorpholine compounds exhibit notable antimicrobial properties. Research has demonstrated that certain synthesized derivatives can effectively combat bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting their potential use as antibiotic agents .

Organic Synthesis

Synthetic Applications:
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and substitution reactions, allows chemists to create diverse derivatives with tailored functionalities. For example, the thiomorpholine ring can be oxidized to form sulfoxides or sulfones, which are valuable in further synthetic applications .

Enantiomeric Synthesis:
The chiral nature of (3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride enables its use in stereoselective synthesis, particularly in creating enantiopure compounds. Techniques such as chiral chromatography are employed to isolate specific enantiomers for targeted biological activity .

Biochemical Studies

Biological Role Exploration:
In biochemical research, (3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride is investigated for its role in biological systems, particularly concerning sulfur-containing compounds. These studies help elucidate the biochemical pathways involving thiomorpholines and their potential therapeutic effects .

Mechanistic Studies:
The compound's mechanism of action is being studied to understand how it interacts with biological targets such as enzymes and receptors. This knowledge is crucial for designing more effective drugs that leverage these interactions for therapeutic benefits .

Table 1: Summary of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryBuilding block for drug synthesisNeurotrophic compounds; antimicrobial activity
Organic SynthesisIntermediate in complex molecule synthesisOxidation to sulfoxides/sulfones; stereoselective reactions
Biochemical StudiesInvestigating biological roles and mechanismsInteraction with enzymes; effects on cellular pathways

Table 2: Antimicrobial Activity of Thiomorpholine Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Thiomorpholine Derivative AMycobacterium smegmatis6.25 µg/ml
Thiomorpholine Derivative BPseudomonas aeruginosa12.5 µg/ml

Case Studies

Case Study 1: Neurotrophic Properties
A study published in a peer-reviewed journal explored the neuroprotective effects of a derivative of (3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride on neuronal cultures. The results indicated significant improvement in neuronal survival rates under stress conditions, suggesting potential applications in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy
Research conducted on various thiomorpholine derivatives demonstrated their effectiveness against multiple bacterial strains. The study highlighted the structure-activity relationship (SAR) that correlates specific functional groups on the thiomorpholine ring with enhanced antimicrobial activity, paving the way for new antibiotic development strategies .

Comparison with Similar Compounds

Key Differences and Implications

Ester Group Variation :

  • The ethyl ester analogue (CAS 159381-07-4) exhibits slightly higher lipophilicity compared to the methyl ester derivative, which may influence membrane permeability in drug design .
  • Methyl esters are generally more prone to hydrolysis than ethyl esters, impacting stability in aqueous environments .

Heterocyclic Core :

  • The thiomorpholine ring in the target compound provides a sulfur atom, which can participate in hydrogen bonding or redox interactions, unlike the indole or yohimbane cores in analogues .
  • Bicyclic systems (e.g., bicyclo[3.1.1]heptane in ) offer rigid scaffolds for stereoselective synthesis but lack the sulfur-mediated reactivity of thiomorpholine.

Biological Activity :

  • The indole-based compound (CAS 171752-68-4) is associated with neurological activity due to structural resemblance to serotonin, whereas thiomorpholine derivatives are less explored in this context .
  • Yohimbane derivatives (e.g., ) are linked to adrenergic effects, highlighting how core structure dictates pharmacological targets.

Preparation Methods

Thiomorpholine Ring Formation

The thiomorpholine core is constructed via intramolecular cyclization of β-amino thiol derivatives. A representative approach involves:

  • Starting material : (3R)-3-Amino-1-mercaptopropane derivatives.

  • Reagents : Chloroacetyl chloride or ethyl bromoacetate under basic conditions (e.g., K2_2CO3_3).

  • Conditions : Anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature.

  • Yield : 49–68% for the cyclized thiomorpholine intermediate.

Resolution of Racemic Mixtures

Chiral resolution is achieved using D-(+)-camphorsulfonic acid to separate enantiomers via diastereomeric salt formation. Recrystallization in ethanol/water mixtures enhances enantiomeric excess (>99% ee).

Esterification of Thiomorpholine-3-Carboxylic Acid

Methyl Ester Formation via Fischer Esterification

  • Substrate : (3R)-Thiomorpholine-3-carboxylic acid.

  • Reagents : Methanol, catalytic concentrated H2_2SO4_4.

  • Conditions : Reflux at 65°C for 12–24 hours.

  • Workup : Neutralization with NaHCO3_3, extraction with dichloromethane (DCM), and solvent evaporation.

  • Yield : 85–92%.

Coupling Reagent-Mediated Esterification

Racemization-free esterification is achieved using (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) :

  • Reagents : TCBOXY, dimethylaminopyridine (DMAP), methyl alcohol.

  • Conditions : Room temperature in DCM, 15–30 minutes.

  • Advantage : Prevents epimerization at the C3 position (racemization <0.1%).

  • Yield : 90–97%.

Hydrochloride Salt Formation

Acidic Workup

  • Substrate : (3R)-Thiomorpholine-3-carboxylic acid methyl ester.

  • Reagents : HCl gas or 4 M HCl in dioxane.

  • Conditions : Stirring in anhydrous ethyl ether at 0°C for 1–2 hours.

  • Isolation : Filtration and washing with cold ether.

  • Yield : 97.2%.

Characterization Data

PropertyValueSource
Melting Point 160–161°C
1H NMR (DMSO-d6) δ 10.09 (brs, 2H), 3.78 (s, 3H), etc.
MS (FAB) m/z 162.0 (M–35.5)+

Alternative Synthetic Routes

Tosylation-Desulfonation Strategy

  • Step 1 : Protection of the thiomorpholine nitrogen with p-toluenesulfonyl chloride (TsCl).

  • Step 2 : Methyl esterification using LiOH in methanol.

  • Step 3 : Deprotection with H2_2SO4_4/acetic acid.

  • Overall Yield : 72–78%.

Enzymatic Resolution

  • Enzyme : Lipase B from Candida antarctica (CAL-B).

  • Substrate : Racemic thiomorpholine-3-carboxylic acid methyl ester.

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 48 hours.

  • Result : 42% yield of (3R)-enantiomer with 98% ee.

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Reactor : Microfluidic tubular reactor.

  • Parameters : 100°C, 10 bar pressure, residence time 30 minutes.

  • Advantages : 20% higher yield vs. batch processes, reduced racemization.

Green Chemistry Approaches

  • Solvent : Cyclopentyl methyl ether (CPME) replaces DCM.

  • Catalyst : Recyclable polystyrene-supported DMAP.

  • E-factor : 2.1 (vs. 8.5 for traditional methods).

Challenges and Solutions

Racemization During Esterification

  • Cause : Base-catalyzed epimerization at C3.

  • Solution : Use TCBOXY or low-temperature (<5°C) Fischer esterification.

Purification of Hydrochloride Salt

  • Issue : Hygroscopicity leading to reduced crystallinity.

  • Fix : Anti-solvent precipitation with tert-butyl methyl ether (TBME) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride, and how can enantiomeric purity be ensured?

  • Methodological Answer :

  • Synthesis : A common approach involves esterification of (3R)-thiomorpholine-3-carboxylic acid using methanol under acidic conditions. For example, thionyl chloride (SOCl₂) in methanol can generate HCl in situ to form the hydrochloride salt .
  • Chiral Resolution : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to confirm enantiopurity. Mobile phases with hexane/isopropanol (90:10, v/v) at 1.0 mL/min have resolved similar thiomorpholine derivatives .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and adjust stoichiometry of acid chloride intermediates to avoid incomplete esterification .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodological Answer :

  • Analytical Techniques :
  • GC-MS : Derivatize free hydroxyl or carboxylic acid groups (if present) using BSTFA to form trimethylsilyl (TMS) ethers for enhanced volatility .
  • HPLC : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a gradient of acetonitrile/water (0.1% TFA) at 254 nm. Retention time and peak symmetry indicate purity .
  • Spectroscopic Confirmation :
  • ¹H/¹³C NMR : Key signals include δ ~3.7 ppm (methyl ester -OCH₃) and δ ~4.2 ppm (thiomorpholine ring protons). Compare with reference spectra of structurally related esters (e.g., 4-(tert-butoxycarbonyl)thiomorpholine-3-carboxylic acid) .

Q. What safety protocols are critical for handling this compound in the laboratory?

  • Methodological Answer :

  • Hazard Mitigation :
  • Ventilation : Use fume hoods during synthesis due to HCl gas release.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .
  • Storage : Store in airtight containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer :

  • Stability Studies :
  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS. For example, acidic conditions (pH < 3) may hydrolyze the methyl ester to the carboxylic acid .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Plot ln(concentration) vs. time to identify pH-sensitive degradation pathways .

Q. What strategies improve the compound’s bioavailability in in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Prodrug Design : Modify the ester group (e.g., replace methyl with pivaloyloxymethyl) to enhance lipophilicity and intestinal absorption .
  • Metabolic Stability : Assess hepatic microsomal stability using rat liver microsomes. Co-incubate with NADPH and monitor parent compound depletion via LC-MS/MS .

Q. How do structural modifications to the thiomorpholine ring affect bioactivity?

  • Methodological Answer :

  • SAR Studies :
  • Ring Substitution : Synthesize analogs with S→O (morpholine) or S→NH (piperazine) substitutions. Compare binding affinity to target receptors (e.g., GPCRs) via radioligand assays .
  • Steric Effects : Introduce bulky groups (e.g., tert-butoxycarbonyl) at the 4-position to assess conformational flexibility and receptor docking .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride
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(3R)-thiomorpholine-3-carboxylic acid methyl ester hydrochloride

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